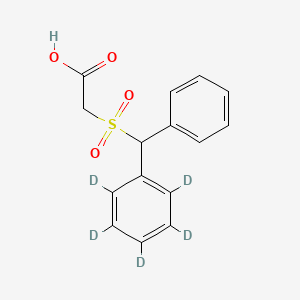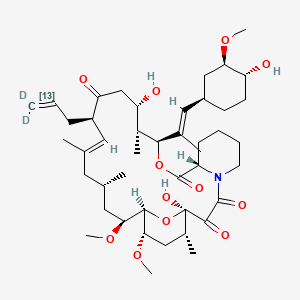
Tacrolimus-13C,D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tacrolimus-13C,D2 is a stable isotope-labeled version of Tacrolimus, a macrolide lactone with potent immunosuppressive properties. Tacrolimus binds to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase, thereby inhibiting T-lymphocyte signal transduction and interleukin-2 transcription . The labeling with carbon-13 and deuterium makes this compound particularly useful in research applications, such as metabolic studies and pharmacokinetic profiling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tacrolimus-13C,D2 involves the incorporation of stable isotopes into the Tacrolimus molecule. This process typically starts with the fermentation of Streptomyces tsukubaensis to produce Tacrolimus, followed by chemical modification to introduce the carbon-13 and deuterium labels . The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes without altering the biological activity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar pathway but on a larger scale. The fermentation process is optimized for high yield, and the subsequent chemical modifications are carried out in large reactors under controlled conditions to ensure consistency and purity. The final product is then purified using techniques such as chromatography to achieve the desired level of isotope labeling .
Análisis De Reacciones Químicas
Types of Reactions
Tacrolimus-13C,D2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups.
Substitution: This reaction can replace specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups .
Aplicaciones Científicas De Investigación
Tacrolimus-13C,D2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the degradation pathways of Tacrolimus.
Biology: Helps in studying the interaction of Tacrolimus with various proteins and enzymes.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Tacrolimus.
Industry: Employed in the development of new formulations and delivery systems for Tacrolimus
Mecanismo De Acción
Tacrolimus-13C,D2 exerts its effects by binding to the FK506 binding protein to form a complex that inhibits calcineurin phosphatase. This inhibition prevents the dephosphorylation and translocation of nuclear factor of activated T-cells, thereby suppressing cytokine production and T-lymphocyte activation . The molecular targets include calcineurin and various signaling pathways involved in immune response regulation .
Comparación Con Compuestos Similares
Similar Compounds
Cyclosporin A: Another immunosuppressant that inhibits calcineurin but has a different structure and binding mechanism.
Uniqueness
Tacrolimus-13C,D2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Tacrolimus without altering its biological activity .
Propiedades
Fórmula molecular |
C44H69NO12 |
|---|---|
Peso molecular |
807.0 g/mol |
Nombre IUPAC |
(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 |
Clave InChI |
QJJXYPPXXYFBGM-QNEHJXMKSA-N |
SMILES isomérico |
[2H][13C](=CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C)[2H] |
SMILES canónico |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


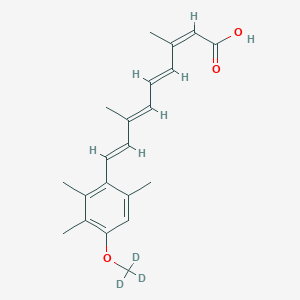
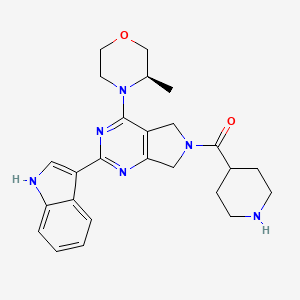
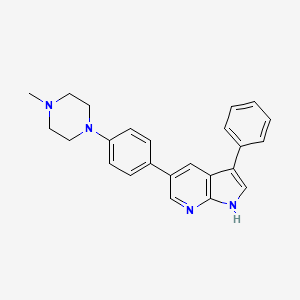
![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)
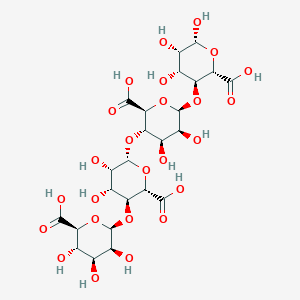

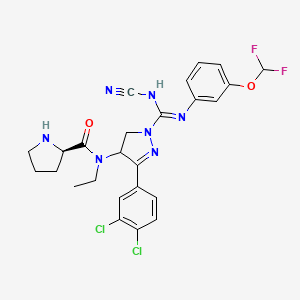
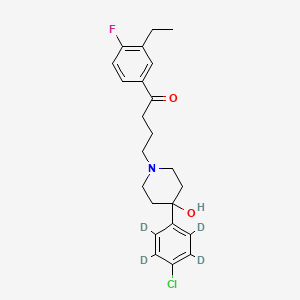

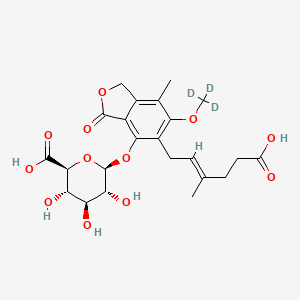
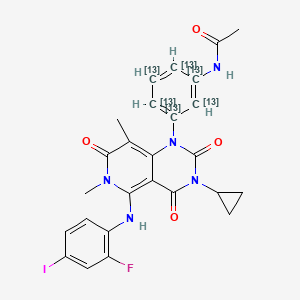
![[pTyr5] EGFR (988-993) (TFA)](/img/structure/B12423284.png)
